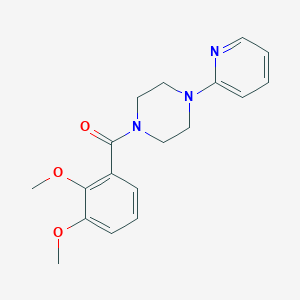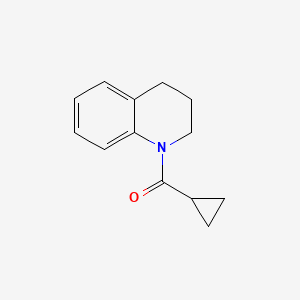
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C17H16N4O2S.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to exhibit antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit antioxidant activity. In addition, this compound has been studied for its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole. These include:
1. Further studies to determine the safety and efficacy of this compound as an anticancer agent.
2. Studies to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Studies to investigate the potential of this compound as an analgesic and antipyretic agent for the treatment of pain and fever.
4. Studies to investigate the potential of this compound as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs with improved pharmacological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for various applications in the field of medicinal chemistry. This compound exhibits potent pharmacological activities and has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, analgesic and antipyretic agent, and antioxidant agent. However, further studies are needed to determine its safety and efficacy for these applications.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine, methylthioacetone, and phenylacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-10-8-14(9-11-15)17-19-18(24-2)21(20-17)16(22)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOSHKXAMPMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)


![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)



![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)